4-Hydroxybenzaldehyde-2,3,5,6-d4
Overview
Description
4-Hydroxybenzaldehyde-2,3,5,6-d4 is a deuterated form of 4-Hydroxybenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-2,3,5,6-d4 can be synthesized through the deuteration of 4-Hydroxybenzaldehyde. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting hydroxy benzal chlorides . The deuteration process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone.
Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
Oxidation: Hydroquinone.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-Hydroxybenzaldehyde-2,3,5,6-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a precursor in the synthesis of other deuterated compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving metabolic pathways and enzyme mechanisms.
Medicine: As a labeled compound in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the production of deuterated materials for various applications.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde-2,3,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to the non-deuterated form .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde-2,3,5,6-d4 can be compared with other deuterated and non-deuterated analogs:
4-Hydroxybenzaldehyde: The non-deuterated form, which has similar chemical properties but different isotopic composition.
4-Hydroxybenzaldehyde-3-d1: A deuterated analog with deuterium at position 3.
4-Hydroxybenzaldehyde-α-d: A deuterated analog with deuterium at the aldehyde position.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301754 | |
Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-52-8 | |
Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284474-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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